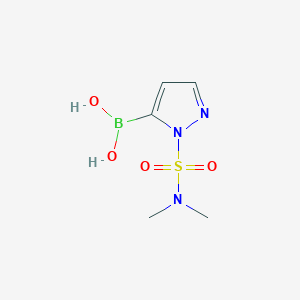
2-(Dimethylsulfamoyl)pyrazole-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylsulfamoyl)pyrazole-3-boronic acid is a boronic acid derivative with the molecular formula C5H10BN3O4S. This compound is known for its unique structure, which includes a pyrazole ring substituted with a dimethylsulfamoyl group and a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mécanisme D'action
- In SM coupling, the compound interacts with Pd complexes, leading to the formation of new Pd–C bonds. The reaction involves both oxidative addition (with electrophilic organic groups) and transmetalation (with nucleophilic organic groups transferred from boron to palladium) .
- During SM coupling, it undergoes rapid transmetalation with Pd(II) complexes, facilitating the formation of carbon–carbon bonds .
Target of Action
Mode of Action
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsulfamoyl)pyrazole-3-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using palladium catalysts and specific ligands to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylsulfamoyl)pyrazole-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
Applications De Recherche Scientifique
2-(Dimethylsulfamoyl)pyrazole-3-boronic acid has several scientific research applications:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar reactions.
3-Pyridylboronic acid: A boronic acid with a pyridine ring, used in organic synthesis.
4-Methoxyphenylboronic acid: A boronic acid with a methoxy group, used in Suzuki–Miyaura coupling reactions.
Uniqueness
2-(Dimethylsulfamoyl)pyrazole-3-boronic acid is unique due to its combination of a pyrazole ring and a dimethylsulfamoyl group, which provides distinct reactivity and stability compared to other boronic acids. This makes it particularly useful in specific synthetic and research applications .
Propriétés
IUPAC Name |
[2-(dimethylsulfamoyl)pyrazol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BN3O4S/c1-8(2)14(12,13)9-5(6(10)11)3-4-7-9/h3-4,10-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCGKMPCSGUOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1S(=O)(=O)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
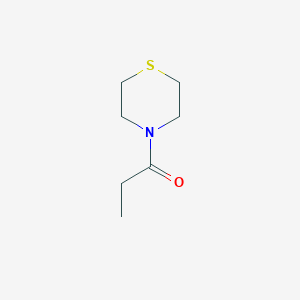
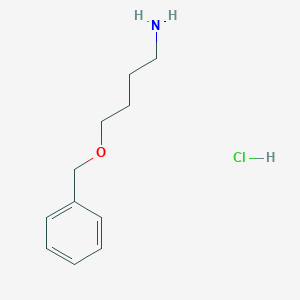
![N-ethyl-2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2419168.png)
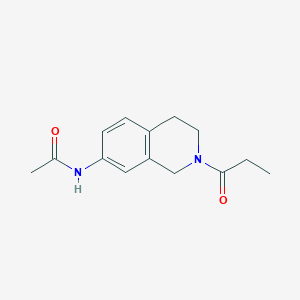
![2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-cyclohexylacetamide](/img/structure/B2419170.png)
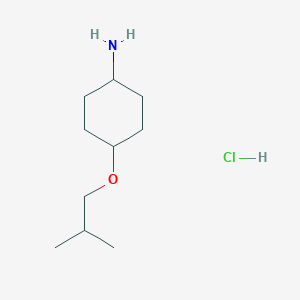
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2419172.png)
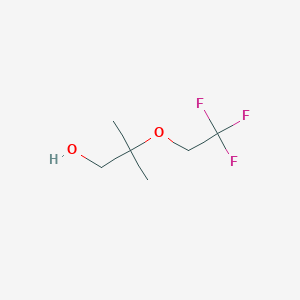
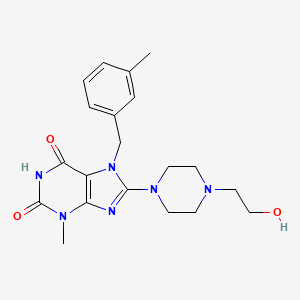
![Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2419177.png)
![2-methoxy-4-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2419178.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2419180.png)
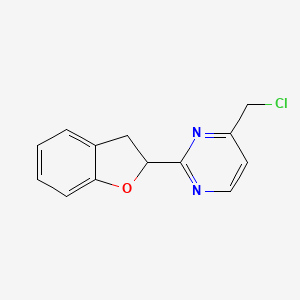
![2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2419187.png)
